Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-Formylnicotinonitrile: Properties, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Formylnicotinonitrile, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental physicochemical properties, characteristic spectral signatures, key synthetic transformations, and its emerging applications, offering field-proven insights into its utility.
Core Physicochemical & Structural Characteristics
2-Formylnicotinonitrile, with the chemical formula C₇H₄N₂O, is a bifunctional aromatic compound featuring both an aldehyde and a nitrile group attached to a pyridine ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile that makes it a valuable precursor in the synthesis of more complex heterocyclic systems.
Table 1: Physicochemical Properties of 2-Formylnicotinonitrile
| Property | Value | Source(s) |
| CAS Number | 405174-98-3 | [1] |
| Molecular Formula | C₇H₄N₂O | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| Melting Point | 50 - 54 °C (122 - 129 °F) | [2] |
| Boiling Point | 265 - 267 °C (509 - 513 °F) | [2] |
| Density | 0.985 g/mL at 25 °C (77 °F) | [2] |
| InChI Key | HEGFDRXMXUROBE-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(N=C1)C=O)C#N | |
| Purity (Typical) | ≥95% | [1] |
Spectral Analysis: A Self-Validating System for Identification
The structural features of 2-Formylnicotinonitrile give rise to a predictable and verifiable set of spectral data, which is crucial for its identification and characterization in a laboratory setting.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups. The presence of the aldehyde and nitrile moieties is confirmed by characteristic strong absorption bands.
-
C=O Stretch (Aldehyde): A strong band is expected in the region of 1700-1720 cm⁻¹.[4]
-
C≡N Stretch (Nitrile): A medium intensity band should appear in the 2220-2280 cm⁻¹ range.[4]
-
Aromatic C-H Stretch: Signals in the 3000-3150 cm⁻¹ region are indicative of the pyridine ring.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in confirming the precise arrangement of atoms within the molecule.[5]
-
¹H NMR: The proton spectrum will show distinct signals for the aldehyde proton and the three aromatic protons on the pyridine ring. The aldehyde proton (CHO) is expected to appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will resonate in the δ 7-9 ppm region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the other substituents.
-
¹³C NMR: The carbon spectrum will display seven distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (typically δ 190-200 ppm). The nitrile carbon will appear in the δ 115-125 ppm range. The remaining signals will correspond to the carbons of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[6] The molecular ion peak (M⁺) for 2-Formylnicotinonitrile would be observed at an m/z ratio corresponding to its molecular weight (132.12). Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) or the cyanide radical (CN, 26 Da).
Synthesis and Reactivity: A Gateway to Novel Heterocycles
While specific, detailed industrial synthesis routes for 2-Formylnicotinonitrile are not extensively published in readily available literature, analogous syntheses, such as that for 2-fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde and cuprous cyanide, suggest that it can be prepared through the cyanation of a corresponding bromopyridine aldehyde derivative.[7]
The true value of 2-Formylnicotinonitrile for medicinal chemists lies in its reactivity. The proximate aldehyde and nitrile groups enable it to participate in cascade or tandem reactions, providing efficient pathways to complex molecular scaffolds.[8]
Key Reaction: Electrochemical-Induced Cascade for Isoindolinone Synthesis
A notable application of ortho-formyl benzonitriles (a class to which 2-formylnicotinonitrile belongs) is in the synthesis of N-aryl isoindolinones.[9] This process can be initiated electrochemically, highlighting a modern and sustainable synthetic approach.[9]
The general workflow for such a cascade reaction is as follows:
Caption: Generalized workflow for the synthesis of N-Aryl Isoindolinones from 2-Formylnicotinonitrile.
This type of reaction is initiated by the formation of an imine between the aniline and the aldehyde group of 2-formylbenzonitrile.[9] Subsequent intramolecular cyclization, driven by the reactivity of the nitrile group, leads to the formation of the isoindolinone core.[9] This strategy offers a powerful method for building libraries of structurally complex molecules from simple starting materials.[9]
Applications in Medicinal Chemistry and Drug Development
The nicotinonitrile scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[10] 2-Formylnicotinonitrile serves as a key intermediate in the synthesis of these more complex molecules.
Role as a Versatile Intermediate
Its utility has been demonstrated in the preparation of analogues of aminopterin and methotrexate, which are classical antifolate drugs used in cancer chemotherapy.[11] The synthesis of these analogues started from a related cyanopyrazine derivative, highlighting the importance of the cyano- and an adjacent reactive group in building the final pteridine ring system.[11]
Biological Interactions and Potential
While not a drug itself, 2-Formylnicotinonitrile as a functional group has been shown to interact with enzymes such as glycosylases and can form complexes with transition metals like palladium, which can lead to oxidative DNA damage.[1] This inherent reactivity suggests that derivatives of 2-Formylnicotinonitrile could be designed as enzyme inhibitors or as metal-binding therapeutic agents. The nitrile group itself is a key feature in many modern pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[12]
Caption: Role of 2-Formylnicotinonitrile as a precursor to bioactive molecules.
Safety, Handling, and Toxicology
As with any reactive chemical intermediate, proper handling of 2-Formylnicotinonitrile is essential. The Safety Data Sheet (SDS) provides critical information for laboratory use.[2]
Key Hazards and Precautions
-
Toxicity: It is harmful if swallowed (H302) and is suspected of damaging fertility or the unborn child (H361).[2]
-
Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects (H411).[2]
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2] Use in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Wash skin thoroughly after handling.[2]
-
Storage: Store in a locked-up, well-ventilated place.[2][13] Keep the container tightly closed.[13]
In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.[2] For detailed information, always consult the most current Safety Data Sheet provided by the supplier.
Conclusion
2-Formylnicotinonitrile is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality allows for the efficient construction of complex heterocyclic systems through elegant cascade reactions. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is paramount for its effective and safe utilization in the synthesis of novel therapeutic agents. As the demand for new and diverse chemical scaffolds continues to grow, the importance of intermediates like 2-Formylnicotinonitrile in the drug development pipeline is set to increase.
References
- This cit
- This cit
- This cit
-
ResearchGate. Biologically active nicotinonitrile and furopyridine-containing drugs. [Link]
-
National Institutes of Health. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. [Link]
-
ResearchGate. Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
- This cit
- This cit
-
Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. [Link]
- This cit
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
PubMed. Synthesis and biological activity of the 2-desamino and 2-desamino-2-methyl analogues of aminopterin and methotrexate. [Link]
- This cit
- This cit
-
National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
- This cit
- This cit
Sources
- 1. 2-Formylnicotinonitrile | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dempochem.com [dempochem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of the 2-desamino and 2-desamino-2-methyl analogues of aminopterin and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
